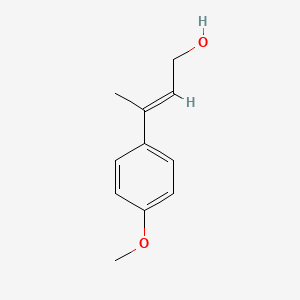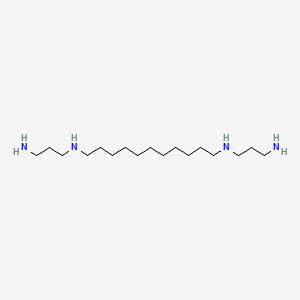![molecular formula C10H20O5Si B14281701 4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one CAS No. 161455-61-4](/img/structure/B14281701.png)
4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one is an organic compound that features a unique combination of functional groups, including a silyl ether and a lactone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one typically involves the reaction of a suitable lactone precursor with a silylating agent. One common method involves the use of chlorodimethylisopropoxysilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The lactone ring can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The lactone can be reduced to a diol using reducing agents such as lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as alcohols, thiols, or amines can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Diols or alcohols.
Substitution: Various silyl ether derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a drug delivery agent due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one involves its reactivity towards various nucleophiles and electrophiles. The silyl ether group can be cleaved under acidic or basic conditions, releasing the active lactone moiety. This lactone can then participate in further chemical reactions, targeting specific molecular pathways depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one: Unique due to the combination of silyl ether and lactone functional groups.
2,2-Dimethoxypropane: Used as a water scavenger in water-sensitive reactions.
2,4-Dinitrophenylhydrazine: Used in the formation of hydrazones for the identification of carbonyl compounds.
Uniqueness
This compound stands out due to its dual functionality, allowing it to participate in a wide range of chemical reactions. Its stability and reactivity make it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
161455-61-4 |
|---|---|
Molekularformel |
C10H20O5Si |
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
4-[dimethoxy(propan-2-yloxy)silyl]-5-methyloxolan-2-one |
InChI |
InChI=1S/C10H20O5Si/c1-7(2)15-16(12-4,13-5)9-6-10(11)14-8(9)3/h7-9H,6H2,1-5H3 |
InChI-Schlüssel |
WABRVPFXGJHAOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CC(=O)O1)[Si](OC)(OC)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide](/img/structure/B14281626.png)




![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)




![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)

![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
